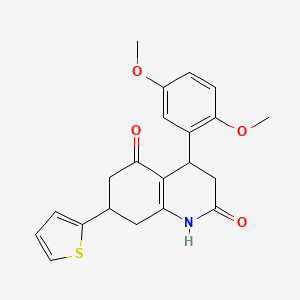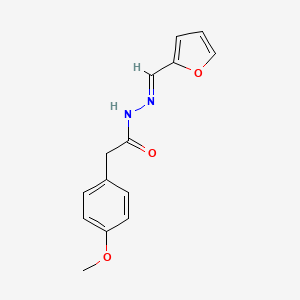![molecular formula C21H16N6O4 B5509222 2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5509222.png)
2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemicals that exhibit a complex arrangement of tetrazole, furanyl, and benzoic acid groups. These structural features suggest potential for diverse chemical behavior and interactions, relevant in various scientific fields such as organic synthesis, medicinal chemistry, and material science.
Synthesis Analysis
Research on similar compounds, such as tetrazole derivatives, indicates that their synthesis often involves multistep reactions, starting from basic building blocks like benzoic acids and proceeding through cycles of condensation, cyclization, and functional group transformation (Esikov et al., 2002). These processes are meticulously designed to introduce specific functional groups at designated positions in the molecule, highlighting the complexity and precision required in synthetic organic chemistry.
Molecular Structure Analysis
The structural intricacies of similar molecules have been elucidated through techniques like X-ray crystallography, revealing nonplanar geometric structures and extensive π delocalization, which contribute to the molecule's reactivity and physical properties (Zhang et al., 2012). DFT studies further support these findings, offering insights into the electronic structure that underpins the compound's chemical behavior.
Chemical Reactions and Properties
Compounds with tetrazole and benzoic acid functionalities are known to participate in a range of chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions, which can be tailored to synthesize a wide array of derivatives (Miki et al., 2004). These reactions are central to modifying the compound's structure for specific applications or studying its reactivity.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are closely related to their molecular geometry and intermolecular forces. For instance, hydrogen bonding and π-π stacking interactions significantly influence the compound's solubility and crystallinity, as seen in closely related molecules (Li et al., 2008).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups present in the molecule. For example, the acidity of tetrazole derivatives is a critical parameter, influencing their behavior in chemical syntheses and biological systems (Esikov et al., 2002). Understanding these properties is essential for designing reactions and predicting the compound's behavior in complex environments.
Applications De Recherche Scientifique
Antimicrobial and Hemolytic Agents :
- A study synthesized N-substituted derivatives of compounds related to 2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid. These compounds displayed significant antimicrobial activity against selected microbes and minimal toxicity, suggesting potential for biological screening and application trials (Rehman et al., 2016).
Synthesis and Potential Anti-HIV Agents :
- Research focused on synthesizing compounds with a structural relation to the given chemical, aiming to develop potential anti-HIV agents. However, initial compounds were found to be inactive in in vitro anti-HIV evaluation (Liu, Shih, & Lee, 1993).
Formation and Interpretation of 5-Phenyltetrazole :
- The study investigated the formation of 5-Phenyltetrazole, a compound structurally similar to 2-(5-{2-[(5-phenyl-2H-tetrazol-2-yl)acetyl]carbonohydrazonoyl}-2-furyl)benzoic acid, providing insights into the reaction process and the potential for further chemical exploration (Ito, Tanaka, Kakehi, & Kawahata, 1978).
Ionic Liquid Research and Phase Behavior :
- A study described the use of 5-phenyltetrazole, a bioisostere of benzoic acid, as an anion source to prepare an ionic liquid, demonstrating unique phase separation and complexation with water. This research has implications for the development of new materials and chemical processes (Moura, Brown, Blesic, & Holbrey, 2017).
P2X7 Antagonists and Neuropathic Pain :
- Compounds structurally related to the specified chemical were found to be novel antagonists for the P2X7 receptor. These compounds were evaluated for activity in human and rat recombinant P2X7 cell lines, showing potential for treating neuropathic pain (Nelson et al., 2006).
Propriétés
IUPAC Name |
2-[5-[(E)-[[2-(5-phenyltetrazol-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O4/c28-19(13-27-25-20(24-26-27)14-6-2-1-3-7-14)23-22-12-15-10-11-18(31-15)16-8-4-5-9-17(16)21(29)30/h1-12H,13H2,(H,23,28)(H,29,30)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZNWRIPGGLAFS-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NN=CC3=CC=C(O3)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N/N=C/C3=CC=C(O3)C4=CC=CC=C4C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[(E)-[[2-(5-phenyltetrazol-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{[2-(1-adamantyl)-2-oxoethyl]thio}-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidine-7-carbonitrile](/img/structure/B5509140.png)


![3-isobutyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-5-isoxazolecarboxamide](/img/structure/B5509159.png)
![2,2'-(thioxomethylene)bis[N-(3-methylphenyl)hydrazinecarbothioamide]](/img/structure/B5509169.png)
![2-({2-[1-(1H-tetrazol-1-ylacetyl)piperidin-4-yl]-1H-imidazol-1-yl}methyl)pyridine](/img/structure/B5509180.png)

![4-[(2-bromobenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5509196.png)
![1-[4-(4-methoxyphenoxy)phenyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B5509201.png)
![2-(3-methoxypropyl)-9-[3-(methylthio)benzyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5509206.png)
![3-(4-methyl-1,3-thiazol-5-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B5509214.png)
![4-methyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-6-phenylpyrimidine](/img/structure/B5509220.png)

![4-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenoxyacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5509235.png)